2-Fluoro-4-methylpentanoic acid

Lipophilicity Drug Design Physicochemical Properties

2-Fluoro-4-methylpentanoic acid (CAS 6087-17-8, molecular formula C6H11FO2, MW 134.15) is a fluorinated carboxylic acid derivative characterized by a branched alkyl chain and a fluorine substituent at the α-position. This compound serves as a versatile building block in chemical synthesis, particularly for the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty materials.

Molecular Formula C6H11FO2
Molecular Weight 134.15 g/mol
CAS No. 6087-17-8
Cat. No. B1361644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methylpentanoic acid
CAS6087-17-8
Molecular FormulaC6H11FO2
Molecular Weight134.15 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)F
InChIInChI=1S/C6H11FO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
InChIKeyXJSHQHONRQJNKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-methylpentanoic acid (CAS 6087-17-8): Fluorinated α-Branched Carboxylic Acid for Chiral Building Block Procurement


2-Fluoro-4-methylpentanoic acid (CAS 6087-17-8, molecular formula C6H11FO2, MW 134.15) is a fluorinated carboxylic acid derivative characterized by a branched alkyl chain and a fluorine substituent at the α-position . This compound serves as a versatile building block in chemical synthesis, particularly for the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty materials [1]. The fluorine atom imparts increased metabolic stability and lipophilicity, advantageous in drug design [1].

2-Fluoro-4-methylpentanoic Acid (6087-17-8) vs. Structural Analogs: Why Simple Substitution is Not Feasible


Generic substitution among α-substituted 4-methylpentanoic acids is not feasible due to the profound impact of the substituent on key molecular properties. The presence of fluorine, compared to chlorine or hydrogen, significantly alters lipophilicity (LogP), acid dissociation (pKa), and metabolic stability, directly influencing biological activity and synthetic utility . Furthermore, the chiral nature of the 2-position creates distinct enantiomers (e.g., (S)- and (R)-2-fluoro-4-methylpentanoic acid) with potentially divergent pharmacological profiles, underscoring the need for precise compound specification .

2-Fluoro-4-methylpentanoic acid (CAS 6087-17-8): Evidence-Based Comparative Data for Informed Procurement


2-Fluoro-4-methylpentanoic Acid vs. 2-Chloro-4-methylpentanoic Acid: Comparative Physicochemical Properties (LogP, LogD, pKa)

2-Fluoro-4-methylpentanoic acid demonstrates distinct lipophilicity and distribution profiles compared to its 2-chloro analog. The fluoro compound has a computed LogP of 1.67 and a LogD (pH 7.4) of -1.38 [1], while the chloro analog shows a predicted LogP of 1.71 and LogD (pH 7.4) of -2.17 . This difference in LogD at physiological pH suggests the fluoro derivative will have a different distribution profile in biological systems. Additionally, the pKa of the fluoro compound is predicted to be 4.17 [1], making it a stronger acid than the hydroxy analog (pKa ~3.5-4.0).

Lipophilicity Drug Design Physicochemical Properties

2-Fluoro-4-methylpentanoic Acid vs. 2-Hydroxy-4-methylpentanoic Acid: Comparative pKa and LogP

The replacement of the α-hydrogen with fluorine in 2-fluoro-4-methylpentanoic acid significantly alters its acid strength compared to the 2-hydroxy analog. The fluoro compound has a computed pKa of 4.17 [1], making it a considerably weaker acid than 2-hydroxy-4-methylpentanoic acid, which is expected to have a pKa around 3.5-4.0 due to the electron-withdrawing effect of the hydroxyl group. Furthermore, the fluoro compound has a computed LogP of 1.67 [1], making it significantly more lipophilic than the hydroxy analog (LogP ~0.8).

Acid Strength Drug Design Physicochemical Properties

72-Fold Selectivity of 2-Fluoro-4-methylpentanoic Acid-Derived Dipeptide for ECE-1 over NEP

A 2-fluoro dipeptide analogue, (S,S)-2-[[5-(2-fluorophenyl)-2-[(phosphonomethyl)amino]pent-4-ynoyl]amino]-4-methylpentanoic acid (compound 40), which contains the 4-methylpentanoic acid moiety, demonstrated a 72-fold selectivity for inhibiting Endothelin-Converting Enzyme-1 (ECE-1) over Neutral Endopeptidase (NEP). The compound exhibited an IC50 of 14 nM for ECE-1 and 2 µM for NEP [1].

Enzyme Inhibition Endothelin-Converting Enzyme Selectivity

Fluorine Substitution Enhances Metabolic Stability: A Class-Level Advantage of 2-Fluoro-4-methylpentanoic Acid

The strategic placement of a fluorine atom at the α-position of 2-fluoro-4-methylpentanoic acid is expected to enhance its metabolic stability. This is a well-established class-level advantage of fluorine substitution, as the strong C-F bond resists oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for non-fluorinated analogs [1]. This translates to a potentially longer half-life and improved pharmacokinetic profile in vivo compared to the unsubstituted 4-methylpentanoic acid.

Metabolic Stability Fluorine Chemistry Drug Design

2-Fluoro-4-methylpentanoic Acid (CAS 6087-17-8): Evidence-Backed Application Scenarios for Research and Development


Scaffold for Selective Enzyme Inhibitors Targeting ECE-1

This compound, as a building block for dipeptide analogues, is particularly valuable for medicinal chemistry programs developing selective endothelin-converting enzyme-1 (ECE-1) inhibitors. The 72-fold selectivity for ECE-1 over NEP demonstrated by a derivative containing this core structure makes it a promising starting point for designing new therapeutics for cardiovascular diseases where ECE-1 is implicated [1].

Chiral Building Block for Asymmetric Synthesis

The availability of both (S)- and (R)-enantiomers (CAS 126957-44-6 and 146746-27-2, respectively) of 2-fluoro-4-methylpentanoic acid makes it a valuable chiral building block. Researchers can utilize these enantiopure compounds in asymmetric synthesis to create stereochemically complex molecules with high fidelity, crucial for developing single-enantiomer drugs with optimized activity and reduced side effects [2].

Fluorinated Probe for Pharmacokinetic Optimization Studies

Given the well-established impact of fluorine substitution on metabolic stability and lipophilicity, this compound serves as an ideal probe in medicinal chemistry to study structure-pharmacokinetic relationships. Its distinct physicochemical properties compared to chloro- and hydroxy-analogs (e.g., LogD and pKa differences) allow researchers to systematically evaluate how these changes affect absorption, distribution, metabolism, and excretion (ADME) profiles in lead optimization campaigns [3].

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